molecular formula C16H11Br2NO2 B308016 (3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B308016
M. Wt: 409.07 g/mol
InChI Key: DHAZADOCYBAZEV-QPEQYQDCSA-N
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Description

(3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 5-bromo-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or removal of bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives or dehalogenated compounds.

Scientific Research Applications

(3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It may find applications in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxybenzylidene group play a crucial role in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-chloro-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-fluoro-3-(5-fluoro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-iodo-3-(5-iodo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of bromine atoms in (3Z)-5-BROMO-3-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE distinguishes it from similar compounds with different halogen atoms

Properties

Molecular Formula

C16H11Br2NO2

Molecular Weight

409.07 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(5-bromo-2-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H11Br2NO2/c1-21-15-5-3-10(17)6-9(15)7-13-12-8-11(18)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7-

InChI Key

DHAZADOCYBAZEV-QPEQYQDCSA-N

SMILES

COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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